molecular formula C21H18N4O3 B2941875 N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923216-92-6

N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B2941875
CAS No.: 923216-92-6
M. Wt: 374.4
InChI Key: VWVQVLUIKXJWEJ-UHFFFAOYSA-N
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Description

The compound N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring, and an acetamide group substituted with a 4-acetylphenyl moiety. The 1,3,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-13(26)15-7-9-17(10-8-15)22-20(27)12-25-18-6-4-3-5-16(18)11-19(25)21-24-23-14(2)28-21/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVQVLUIKXJWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound that has garnered attention for its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3C_{19}H_{18}N_{4}O_{3} with a molecular weight of approximately 342.37 g/mol. The compound features an indole ring substituted with an oxadiazole group, which is critical for its biological activity.

Antibacterial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives of 1,3,4-oxadiazoles can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1850
Escherichia coli15100
Bacillus cereus2075
Klebsiella pneumoniae17125

These results highlight the potential of this compound as an antibacterial agent.

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines. For example:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF7 (breast cancer)6.5
A549 (lung cancer)7.0

The structure–activity relationship (SAR) studies suggest that the presence of the oxadiazole and indole moieties significantly contributes to the cytotoxic effects observed in these cell lines.

The mechanism by which this compound exerts its biological effects is thought to involve the disruption of cellular processes. This includes interference with DNA replication and repair mechanisms in bacterial cells and induction of apoptosis in cancer cells.

Case Studies

Several case studies have been published regarding the synthesis and biological evaluation of similar oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their antibacterial activity against standard strains using the disc diffusion method.
  • In Vivo Studies : Animal models have been used to assess the efficacy of compounds similar to this compound in treating infections caused by resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features:
  • Core scaffold : All analogs share a 1,3,4-oxadiazole ring linked to an indole or aromatic system via acetamide or sulfanyl bridges.
  • Substituent variability : Modifications at the oxadiazole (e.g., methyl, benzofuran, bromophenyl) and acetamide (e.g., substituted phenyl, pyridinyl) groups influence bioactivity and physicochemical properties.

Spectral and Physicochemical Properties

  • IR and NMR Data :
    • The target compound’s analogs show characteristic IR bands for NH (3446 cm⁻¹) and C=O (1670 cm⁻¹) groups, consistent with acetamide functionality .
    • In compound 14 , distinct ¹H NMR signals at δ2.57 ppm (COCH₃) and δ4.51 ppm (CH₂) highlight the acetamide linkage .
    • Compound 3a (an indole-oxime analog) exhibits precise bond angles (124.87° for C-N-C) and bond lengths (1.376 Å for C-N), validated via XRD and DFT calculations .
Table 2: Bioactivity Profiles of Selected Analogs
Compound Name Bioactivity Key Findings Reference
2a/2b Antimicrobial Potent activity against bacterial/fungal strains due to benzofuran-oxadiazole synergy
8t, 8u, 8v, 8w Enzyme inhibition (LOX, α-glucosidase, BChE) 8t showed IC₅₀ = 43.2 µM for LOX inhibition; 8v exhibited 72% BChE inhibition at 100 µM
Compound 3a (N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Antioxidant Structural stability and reactive sites predicted via DFT align with experimental activity
Target compound Not explicitly reported Hypothesized activity based on oxadiazole-acetamide pharmacophore

Impact of Substituents on Activity

  • Oxadiazole modifications : Methyl groups (as in the target compound) enhance metabolic stability, while bulkier substituents (e.g., benzofuran in 2a/2b ) improve antimicrobial potency .
  • Acetamide substituents : Electron-withdrawing groups (e.g., nitro in 8v ) enhance enzyme inhibition, whereas hydrophobic groups (e.g., 4-methylphenyl in 8g ) improve membrane permeability .

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